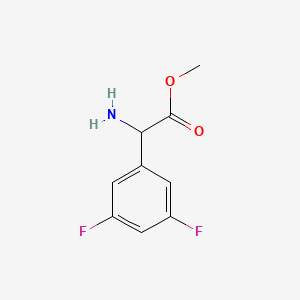

Methyl 2-amino-2-(3,5-difluorophenyl)acetate

Description

Methyl 2-amino-2-(3,5-difluorophenyl)acetate (CAS: 210530-70-4) is a fluorinated aromatic ester with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 209.17 g/mol. This compound features a methyl ester group, an amino substituent, and a 3,5-difluorophenyl moiety. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of β-amino amides and fluorinated carbene complexes . The compound’s purity in commercial catalogs is typically ≥95% .

Key spectral data (¹H NMR, ¹³C NMR, and ¹⁹F NMR) align with structurally analogous compounds, confirming its identity and stability under standard conditions . Its synthesis often involves alkylation or esterification reactions, as demonstrated in catalytic fluorination studies and scalable amide syntheses .

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

methyl 2-amino-2-(3,5-difluorophenyl)acetate |

InChI |

InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,12H2,1H3 |

InChI Key |

MIFHKOUGNLCIIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC(=CC(=C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-amino-2-(3,5-difluorophenyl)acetic Acid

The most straightforward and commonly reported method involves the esterification of the corresponding amino acid, 2-amino-2-(3,5-difluorophenyl)acetic acid, with methanol in the presence of a strong acid catalyst such as hydrochloric acid. This method is widely used both in laboratory and industrial settings due to its simplicity and efficiency.

- Reaction conditions: Reflux in methanol with hydrochloric acid as catalyst.

- Outcome: Formation of the methyl ester hydrochloride salt.

- Industrial note: Continuous flow reactors may be employed to improve efficiency and product consistency.

This method is summarized as:

$$

\text{2-amino-2-(3,5-difluorophenyl)acetic acid} + \text{MeOH} \xrightarrow[\text{HCl}]{\text{reflux}} \text{this compound hydrochloride}

$$

Synthesis via Nucleophilic Substitution Using 3,5-Difluoroaniline Derivatives

A more synthetic organic chemistry-based approach involves the reaction of 3,5-difluoroaniline or its methylated derivatives with methyl 2-chloro-2-oxoacetate under basic conditions (e.g., triethylamine) in a suitable solvent such as dichloromethane.

- Procedure:

- Mix 3,5-difluoro-N-methylaniline (or 3,5-difluoroaniline) with methyl 2-chloro-2-oxoacetate.

- Add triethylamine to neutralize the HCl formed.

- Stir at room temperature or slightly elevated temperature.

- Yield: High yields reported (up to 98%).

- Product: this compound or its N-methylated analogues.

This method is detailed in research protocols where the reaction proceeds smoothly with good purity and is suitable for scale-up.

Multi-Step Industrial Synthesis from Nitro-Substituted Precursors

An industrially relevant, though more complex, preparation involves starting from nitro-substituted phenylacetonitriles or phenylacetic acid derivatives, followed by reduction, nitration, hydrolysis, esterification, and diazotization steps.

- Key steps:

- Reduction of p-nitrophenyl acetonitrile using iron or zinc powder under acidic reflux.

- Acetylation and nitration to introduce functional groups.

- Hydrolysis and esterification to form methyl esters.

- Diazotization and further functional group transformations to yield the amino acid ester.

- Catalysts and reagents: Iron powder, zinc powder, acetic anhydride, nitric and sulfuric acids, hydrochloric acid, methyl alcohol, sodium nitrite, and cupric oxide.

- Reaction conditions: Controlled temperatures (0–95 °C), acidic and basic pH adjustments, reflux, and solvent extractions.

- Yields: Typically range from 70% to over 90% for individual steps, with overall good efficiency.

- Advantages: Suitable for large-scale production with well-established protocols.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification of amino acid | 2-amino-2-(3,5-difluorophenyl)acetic acid | Methanol, HCl | Reflux in MeOH, acidic | High | Simple, direct, industrially viable |

| Nucleophilic substitution | 3,5-difluoroaniline derivatives | Methyl 2-chloro-2-oxoacetate, triethylamine | Room temperature, CH2Cl2 solvent | 96–98 | High purity, suitable for scale-up |

| Multi-step industrial synthesis | p-nitrophenyl acetonitrile | Fe/Zn powder, acids, methyl alcohol, sodium nitrite, cupric oxide | Varied (0–95 °C), reflux, acidic/basic | 70–90+ | Complex, multi-step, large-scale |

Research Findings and Analytical Data

- Spectroscopic characterization: Compounds prepared by nucleophilic substitution exhibit characteristic IR absorptions around 1670 cm⁻¹ (ester C=O), 1600 cm⁻¹ (aromatic C=C), and 3050 cm⁻¹ (aromatic C-H). ^1H NMR shows methyl ester singlets near 3.6–3.7 ppm and aromatic protons as multiplets around 6.7–6.9 ppm. ^19F NMR confirms fluorine substitution with signals near -107 ppm.

- Purity and yield: The nucleophilic substitution method consistently achieves yields above 95% with high purity, suitable for medicinal chemistry applications.

- Safety considerations: Handling requires precautions due to potential irritation hazards; the hydrochloride salt form improves stability and handling safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,5-difluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of Methyl 2-nitro-2-(3,5-difluorophenyl)acetate.

Reduction: Formation of Methyl 2-amino-2-(3,5-difluorophenyl)ethanol.

Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity

Research indicates that compounds with similar structures to methyl 2-amino-2-(3,5-difluorophenyl)acetate exhibit antiviral properties, particularly against viruses such as HIV and influenza. The presence of fluorine substituents enhances the compound's interaction with viral proteins, potentially improving its efficacy. For instance, studies have shown that derivatives with fluorinated phenyl groups demonstrate superior anti-HIV activity due to their ability to engage hydrophobic pockets within viral proteins .

Anti-inflammatory Properties

this compound may also possess anti-inflammatory effects. Compounds that share structural characteristics have been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects are crucial for developing new treatments for inflammatory diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3,5-difluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Halogen Substituents

Functional Group Additions

Ester Group Modifications

Amino Group Derivatives

Key Research Findings and Trends

Fluorine vs. Chlorine Effects: Fluorine’s electronegativity and smaller atomic radius enhance metabolic stability and bioavailability compared to chlorine, making Methyl 2-amino-2-(3,5-difluorophenyl)acetate preferable in drug discovery .

Steric and Electronic Influences: Bulky substituents (e.g., CF₃) reduce reaction yields but improve thermal stability, while cyano/nitro groups increase electrophilicity for cross-coupling reactions .

Ester Group Impact : Methyl esters offer higher reactivity in nucleophilic substitutions than tert-butyl analogs, though tert-butyl groups improve steric protection in sensitive syntheses .

Biological Activity

The biological activity of methyl 2-amino-2-(3,5-difluorophenyl)acetate is primarily attributed to its interaction with specific molecular targets. The compound's fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The amino and ester groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity.

Antimicrobial Activity

While specific data on this compound is limited, structurally similar compounds have shown promising antimicrobial activity. For instance:

| Compound | Microbial Strain | Inhibition Zone Diameter (mm) |

|---|---|---|

| Compound 5 | Enterococcus faecium E5 | 17 |

| Compound 6 | Enterococcus faecium E5 | 15 |

| Compound 6 | Staphylococcus aureus ATCC 6538 | 8 |

| Compound 7b | Bacillus subtilis ATCC 6683 | 10 |

These results suggest that this compound may possess antimicrobial properties, particularly against gram-positive bacteria .

Antioxidant Activity

Research on structurally related compounds has revealed potential antioxidant activity. In a study using the DPPH method, a similar compound (4H-1,3-oxazol-5-one) showed a DPPH inhibition rate of 16.75 ± 1.18% . This suggests that this compound might also possess antioxidant properties, although further research is needed for confirmation.

Anti-inflammatory Activity

Compounds with similar structural features have demonstrated significant anti-inflammatory effects. A case study involving pyrimidine derivatives ( 15–17 ) showed:

- Decreased iNOS and COX-2 mRNA expressions

- Reduced protein levels of COX-2 and iNOS enzymes

- Higher suppressive effects compared to indomethacin

These findings suggest that this compound may have potential anti-inflammatory properties, warranting further investigation.

Anticancer Activity

Research on analogous compounds has indicated potential anticancer activity. While specific data on this compound is not available, structurally similar compounds have shown promise in inhibiting cancer cell proliferation. The compound's unique structure, particularly the difluorophenyl moiety, may contribute to its potential anticancer properties.

Neuropharmacological Effects

The structural features of this compound suggest potential applications in neuropharmacology. However, detailed studies on its specific effects on the nervous system are yet to be conducted.

Structure-Activity Relationship (SAR)

SAR studies on related compounds have provided insights into the importance of specific structural features:

- The presence of electron-releasing substituents, such as pyridine and chloromethyl groups, on the pyrimidine skeleton enhances anti-inflammatory activity .

- Hydrophilic functional groups at the meta and para positions of the phenyl ring are preferred for cytotoxicity .

- The size of substituents at the para position needs to be small, while the meta position has more tolerance for larger functional groups .

These findings provide valuable guidance for future modifications of this compound to enhance its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.